Cas no 16159-70-9 (BOC-D-PHE-ONP)

BOC-D-PHE-ONP (tert-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, while the p-nitrophenyl ester (ONP) acts as an activated carboxylate, facilitating efficient coupling reactions. This compound is particularly valuable for introducing D-phenylalanine residues into peptide chains with high stereochemical integrity. Its crystalline form ensures consistent purity and handling stability. BOC-D-PHE-ONP is favored in solid-phase and solution-phase peptide synthesis due to its controlled reactivity, minimizing racemization risks. Proper storage under anhydrous conditions is recommended to maintain its performance.
BOC-D-PHE-ONP structure
BOC-D-PHE-ONP structure
商品名:BOC-D-PHE-ONP
CAS番号:16159-70-9
MF:C20H22N2O6
メガワット:386.39848
MDL:MFCD00069874
CID:121447
PubChem ID:7018165

BOC-D-PHE-ONP 化学的及び物理的性質

名前と識別子

    • (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
    • (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)-amino)-3-phenylpropanoate
    • BOC-D-PHENYLALANINE 4-NITROPHENYL ESTER
    • Boc-D-Phe-ONp
    • D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
    • 4-nitrophenyl N-(tert-butoxycarbonyl)-D-phenylalaninate
    • N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp)
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
    • 4-nitrophenyl (tert-butoxycarbonyl)-d-phenylalaninate
    • (R)-4-nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
    • SCHEMBL495975
    • J-009848
    • D-Boc-phenylalanine p-nitrophenyl ester
    • AKOS016843138
    • N-Boc-D-phenylalanine 4-nitrophenyl ester
    • AS-10592
    • (4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
    • MFCD00069874
    • CS-0154573
    • Boc-D-phenylalanine-onp
    • DTXSID50426953
    • F10670
    • 16159-70-9
    • 4-NITROPHENYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOATE
    • BOC-D-PHE-ONP
    • MDL: MFCD00069874
    • インチ: InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1
    • InChIKey: QZIWWFMMLBBICG-QGZVFWFLSA-N
    • ほほえんだ: CC(C)(OC(N[C@@H](C(OC1=CC=C([N+]([O-])=O)C=C1)=O)CC2=CC=CC=C2)=O)C

計算された属性

  • せいみつぶんしりょう: 386.14786
  • どういたいしつりょう: 386.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 10
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 128.0-128.5 ºC (ethyl acetate )
  • ふってん: 558.4°C at 760 mmHg
  • フラッシュポイント: 291.5°C
  • 屈折率: 1.567
  • ようかいど: Insuluble (3.3E-3 g/L) (25 ºC),
  • PSA: 107.77
  • LogP: 4.55030
  • かんど: Moisture Sensitive

BOC-D-PHE-ONP セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • 福カードFコード:8
  • ちょぞうじょうけん:2-8°C

BOC-D-PHE-ONP 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-EN048-1g
(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)-amino)-3-phenylpropanoate
16159-70-9 95%
1g
¥257.0 2022-06-10
abcr
AB258784-25 g
N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp); .
16159-70-9
25g
€311.30 2023-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225213-25g
Boc-D-Phe-ONp
16159-70-9 98%
25g
¥1078 2023-04-15
abcr
AB258784-25g
N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp); .
16159-70-9
25g
€199.00 2025-02-17
eNovation Chemicals LLC
D763130-5g
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
16159-70-9 98%
5g
$140 2023-09-01
abcr
AB258784-5g
N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp); .
16159-70-9
5g
€96.70 2025-02-17
eNovation Chemicals LLC
D763130-100g
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
16159-70-9 98%
100g
$865 2023-09-01
eNovation Chemicals LLC
D763130-25g
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
16159-70-9 98%
25g
$325 2023-09-01
A2B Chem LLC
AA87564-5g
Boc-d-phe-onp
16159-70-9 98%
5g
$34.00 2024-04-20
A2B Chem LLC
AA87564-25g
Boc-d-phe-onp
16159-70-9 98%(HPLC)
25g
$108.00 2024-04-20

BOC-D-PHE-ONP 関連文献

BOC-D-PHE-ONPに関する追加情報

Professional Introduction to BOC-D-PHE-ONP (CAS No. 16159-70-9)

BOC-D-PHE-ONP, chemically known as N-(tert-butoxycarbonyl)-D-phenylalanine O-nitrophenyl ester, is a specialized compound widely utilized in the field of peptidomimetics and pharmaceutical research. This compound, identified by its CAS number 16159-70-9, plays a pivotal role in the synthesis of peptide analogs and has garnered significant attention due to its unique structural and functional properties.

The< strong> tert-butoxycarbonyl (Boc) protecting group in BOC-D-PHE-ONP enhances the stability of the amino acid derivative during synthetic processes, making it an indispensable tool for chemists working on complex peptide structures. The presence of the< strong> O-nitrophenyl (ONP) ester moiety further contributes to its reactivity and versatility in various organic transformations.

In recent years, BOC-D-PHE-ONP has been extensively studied for its applications in drug development. Its incorporation into peptide-based drugs has shown promising results in modulating biological pathways and enhancing therapeutic efficacy. For instance, researchers have leveraged this compound to develop novel peptidomimetics that exhibit improved pharmacokinetic profiles compared to their natural peptide counterparts.

The< strong>D-phenylalanine residue in BOC-D-PHE-ONP introduces a chiral center, which is crucial for achieving enantiopurity in pharmaceuticals. This feature has been particularly valuable in the development of enantiomerically pure drugs that minimize side effects and maximize therapeutic benefits. The nitro group in the ONP moiety also serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific synthetic needs.

Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of BOC-D-PHE-ONP as a key intermediate. Its stability under acidic conditions makes it an ideal candidate for automated synthesis protocols, which are increasingly employed in high-throughput drug discovery programs. Additionally, the compound's compatibility with various coupling reagents has facilitated its use in multi-step synthetic routes, streamlining the production of complex peptide drugs.

The role of BOC-D-PHE-ONP in medicinal chemistry extends beyond its use as a building block for peptides. It has also been explored as a precursor for synthesizing bioactive molecules with potential therapeutic applications. For example, derivatives of BOC-D-PHE-ONP have been investigated for their antimicrobial and anti-inflammatory properties, underscoring its significance in drug discovery efforts.

The chemical properties of BOC-D-PHE-ONP make it particularly suitable for applications in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacological properties. The incorporation of BOC-D-PHE-ONP into these mimetics has led to the development of novel compounds with enhanced binding affinity and reduced susceptibility to enzymatic degradation.

In conclusion, BOC-D-PHE-ONP (CAS No. 16159-70-9) is a versatile and highly valuable compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex peptide derivatives and exploring new therapeutic strategies. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.

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